molecular formula C12H25ClN2O2 B2737068 tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride CAS No. 2209079-67-2

tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride

Cat. No.: B2737068
CAS No.: 2209079-67-2
M. Wt: 264.79
InChI Key: AHJWNYNXFDFWKQ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Enantiopure Derivatives

Researchers have explored the synthesis of enantiopure derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, demonstrating the compound's utility as a building block for synthesizing cis- and trans-4-hydroxypipecolates and protected 4-hydroxylysine derivatives. These derivatives have potential applications in the development of new pharmaceuticals and biomaterials (J. Marin et al., 2004).

Molecular Structure Characterization

The synthesis and molecular structure characterization of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, have been achieved. This work includes detailed NMR spectroscopy and X-ray diffraction analysis, contributing to our understanding of the structural aspects of similar complex molecules (T. Moriguchi et al., 2014).

Lewis Pair Reactivity

Investigations into the reactivity of aluminum and gallium hydrazides, derived from related sterically encumbered hydrazones, have shown that these compounds can act as active Lewis pairs. This reactivity enables the activation of C–H bonds in substrates, demonstrating the compound's potential role in catalysis and synthesis applications (W. Uhl et al., 2016).

Advanced Material Synthesis

Research on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate highlights the compound's role in the development of materials with potential antibacterial and anthelmintic applications. This illustrates the broader utility of tert-butyl piperidine derivatives in creating bioactive materials (C. Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

tert-butyl (2S,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJWNYNXFDFWKQ-IYPAPVHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.